

7-O-Methylaromadendrin in Populus alba: A Technical Overview

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Compound of Interest

Compound Name: 6-Methyl-7-O-methylaromadendrin

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This technical guide provides an in-depth overview of 7-O-methylaromadendrin, a flavonoid reported in *Populus alba* (white poplar). The document covers its biosynthesis, quantitative data from biotechnological production, and detailed experimental protocols relevant to its study.

Introduction

7-O-methylaromadendrin, also known as aromadendrin 7-methyl ether or 7-O-methyl dihydrokaempferol, is a bioactive flavonoid that has been identified in several plant species, including *Populus alba*.^{[1][2]} This compound has garnered interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.^{[2][3]} While the initial discovery and isolation from *Populus alba* are not extensively detailed in readily available literature, significant research has been conducted on its biosynthesis and production in engineered microorganisms, providing valuable insights into its chemical and biological characteristics.

Quantitative Data

The following table summarizes the production of 7-O-methylaromadendrin and its precursors in a genetically engineered *Escherichia coli* strain. This data is derived from studies aimed at the biotechnological synthesis of the compound.

Compound	Precursor	Production Titer (mg/L)	Molar Concentration (μM)
7-O-methylaromadendrin (7-OMA)	p-Coumaric Acid	2.7	8.9
7-O-methylaromadendrin (7-OMA)	Naringenin (NRN)	30.0	99.2
Dihydrokaempferol (DHK)	Naringenin (NRN)	63.5	220.3
Sakuranetin (SKN)	Naringenin (NRN)	12.7	44.3

Spectroscopic Data

The structural elucidation of 7-O-methylaromadendrin has been confirmed through various spectroscopic methods. The following table presents key mass spectrometry data for trimethylsilyl (TMS)-derivatized flavonoids, including 7-O-methylaromadendrin, as identified in biosynthetic studies.

Compound	Molecular Ion (M+)	Key Fragment Ion [M-CH3]+ (m/z)	Common B-ring Fragment Ion (m/z)
Naringenin (NRN)	-	473	179
Dihydrokaempferol (DHK)	-	561	179
Sakuranetin (SKN)	-	415	179
7-O-methylaromadendrin (7-OMA)	-	503	179

Experimental Protocols

The following protocols are based on the methodologies used for the biotechnological production and analysis of 7-O-methylaromadendrin in *E. coli*. These methods are foundational for researchers working with this compound.

1. Biosynthesis of 7-O-methylaromadendrin in *E. coli*

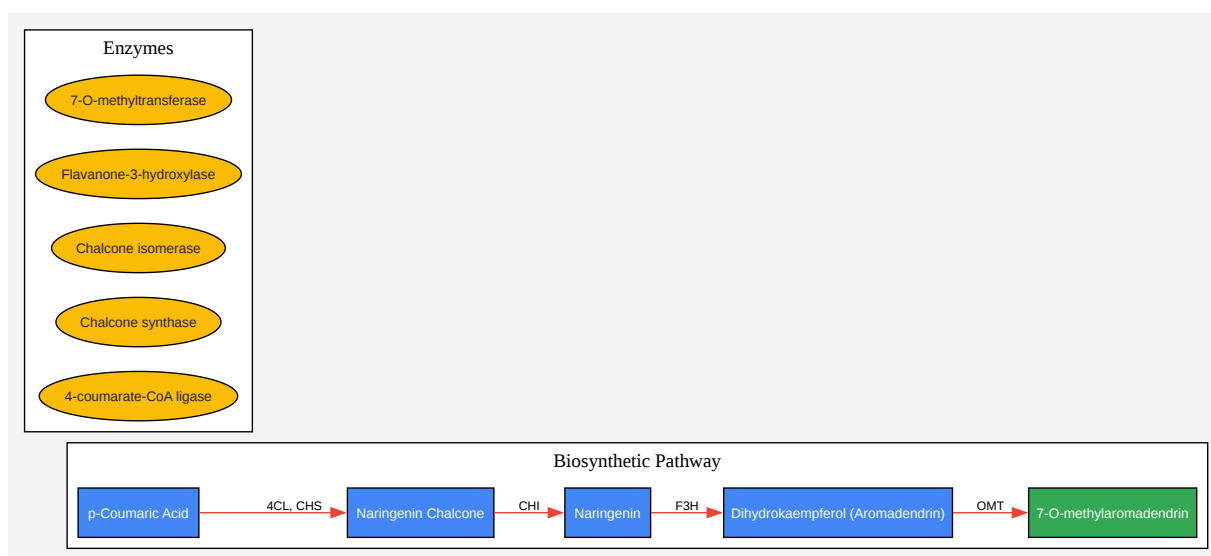
- Objective: To produce 7-O-methylaromadendrin from a precursor molecule.
- Methodology:
 - Strain Engineering: An *E. coli* strain is genetically engineered by introducing a series of genes encoding the enzymes required for the flavonoid biosynthetic pathway. These include:
 - 4-coumarate-CoA ligase (from *Petroselinum crispum*)
 - Chalcone synthase (from *Petunia hybrida*)
 - Chalcone isomerase (from *Medicago sativa*)
 - Flavanone-3-hydroxylase (from *Arabidopsis thaliana*)
 - 7-O-methyltransferase (from *Streptomyces avermitilis*)
 - Culture and Induction: The engineered *E. coli* is cultured in a suitable medium (e.g., Luria-Bertani broth). Gene expression is induced at an appropriate cell density (e.g., an OD600 of 0.5-0.6) by adding an inducer like IPTG.
 - Precursor Feeding: A precursor, such as p-coumaric acid or naringenin, is added to the culture medium to initiate the biosynthesis of the target compound.
 - Incubation: The culture is incubated for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 30°C) to allow for the conversion of the precursor into 7-O-methylaromadendrin and other intermediates.
 - Extraction: After incubation, the culture is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced flavonoids. The organic layer is then evaporated to dryness.

2. Analytical Methods for Identification and Quantification

- Objective: To identify and quantify 7-O-methylaromadendrin in the extract.
- Methodology:
 - Sample Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) for analysis.
 - High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water (with a small percentage of formic acid) and acetonitrile is commonly employed.
 - Detection: A UV detector is used to monitor the elution of compounds at a specific wavelength (e.g., 280 nm).
 - Quantification: The concentration of 7-O-methylaromadendrin is determined by comparing its peak area to a standard curve of a known concentration.
 - Gas Chromatography-Mass Spectrometry (GC-MS):
 - Derivatization: For GC-MS analysis, the flavonoid extracts are derivatized with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to increase their volatility.
 - Column: A nonpolar capillary column (e.g., 5% phenylmethylsiloxane) is used.
 - Temperature Program: A linear temperature gradient is applied to separate the compounds.
 - Ionization: Electron impact ionization at 70 eV is used to fragment the molecules.
 - Detection: The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for structural elucidation.

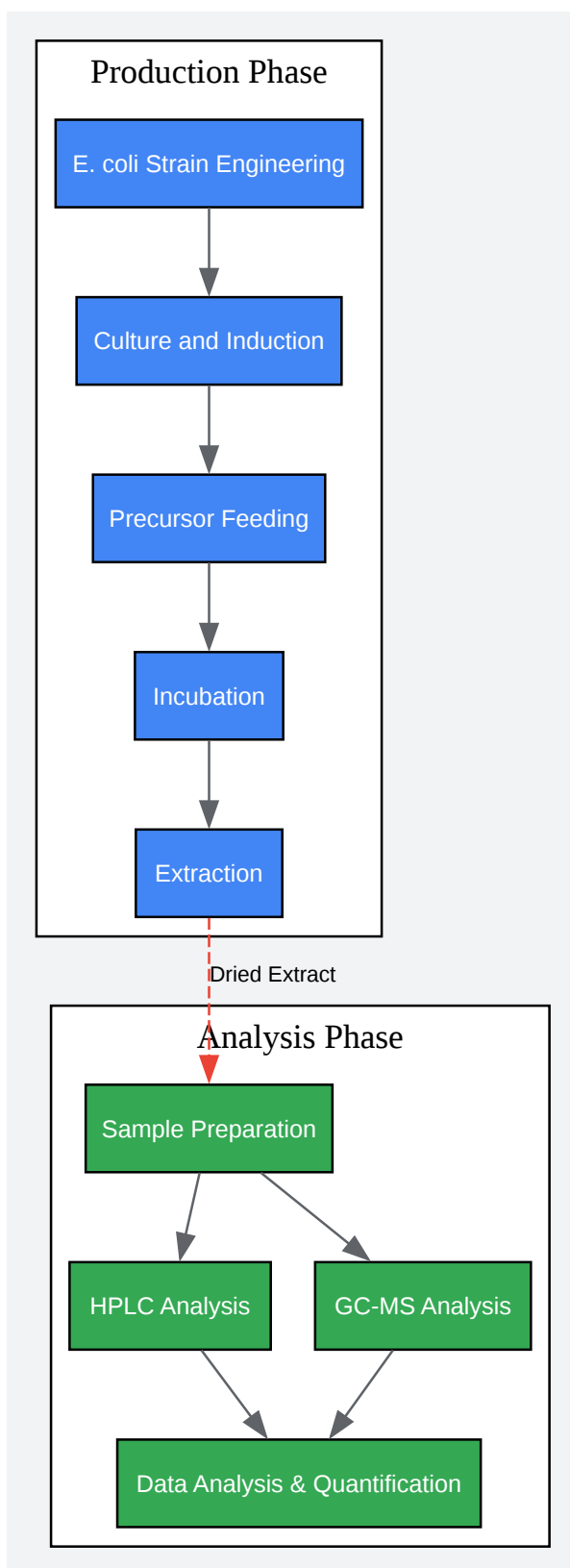
Visualizations

The following diagrams illustrate the biosynthetic pathway of 7-O-methylaromadendrin and a typical experimental workflow for its production and analysis.



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Caption: Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid.



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Caption: Experimental workflow for the production and analysis of 7-O-methylaromadendrin.

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